Benzyl alcohol, alpha-cyclopentyl-alpha-(3-(diethylamino)-1-propynyl)-, hydrochloride

Description

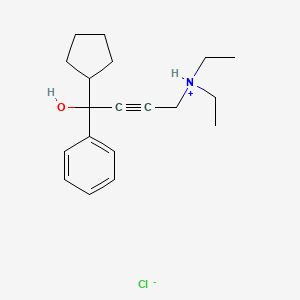

This compound is a benzyl alcohol derivative substituted with a cyclopentyl group and a 3-(diethylamino)-1-propynyl moiety, forming a hydrochloride salt. The structure combines aromatic, alicyclic, and amino-alkynyl groups, which may influence its solubility, stability, and biological activity.

Properties

CAS No. |

3197-88-4 |

|---|---|

Molecular Formula |

C19H28ClNO |

Molecular Weight |

321.9 g/mol |

IUPAC Name |

(4-cyclopentyl-4-hydroxy-4-phenylbut-2-ynyl)-diethylazanium;chloride |

InChI |

InChI=1S/C19H27NO.ClH/c1-3-20(4-2)16-10-15-19(21,18-13-8-9-14-18)17-11-6-5-7-12-17;/h5-7,11-12,18,21H,3-4,8-9,13-14,16H2,1-2H3;1H |

InChI Key |

GVLRERVJTBXOSR-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC#CC(C1CCCC1)(C2=CC=CC=C2)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzyl alcohol, alpha-cyclopentyl-alpha-(3-(diethylamino)-1-propynyl)-, hydrochloride involves several steps. One common method includes the reaction of benzyl alcohol with alpha-cyclopentyl-alpha-(3-(diethylamino)-1-propynyl) ketone in the presence of hydrochloric acid. The reaction conditions typically require a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Benzyl alcohol, alpha-cyclopentyl-alpha-(3-(diethylamino)-1-propynyl)-, hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: Studies have explored its potential as a biochemical tool for investigating cellular processes.

Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Benzyl alcohol, alpha-cyclopentyl-alpha-(3-(diethylamino)-1-propynyl)-, hydrochloride involves its interaction with specific molecular targets. It acts as a competitive antagonist to acetylcholine muscarinic receptors, inhibiting their activity . This interaction affects various cellular pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related benzyl alcohol derivatives:

*Estimated based on structural analysis.

Key Observations :

- Cyclic Substituents: The cyclopentyl group in the target compound and CAS 100427-78-9 may enhance membrane permeability compared to linear alkyl chains (e.g., butylaminoethyl in CID 3041715) .

- Toxicity Trends: Sulfur-containing derivatives (e.g., CAS 34920-64-4) exhibit higher acute toxicity (LD₅₀ = 650 mg/kg) than amino- or oxygen-substituted analogs, suggesting the target compound’s toxicity profile may depend on metabolic stability of its alkynyl group .

Physicochemical Properties

- Solubility: The hydrochloride salt form enhances water solubility compared to free bases. Cyclopentyl and aromatic groups may reduce solubility in aqueous media relative to smaller substituents (e.g., methylaminoethyl in CAS 63991-26-4) .

- Boiling Points : Parent benzyl alcohol derivatives (e.g., benzyl alcohol: b.p. 122–124°C at 20 mmHg) suggest that bulky substituents in the target compound would increase molecular weight and decrease volatility .

Biological Activity

Benzyl alcohol derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzyl alcohol, alpha-cyclopentyl-alpha-(3-(diethylamino)-1-propynyl)-, hydrochloride is a unique derivative that combines features of benzyl alcohol with a cyclopentyl group and a diethylamino propynyl moiety. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₉ClN₂

- Molecular Weight : 256.77 g/mol

This compound features a benzyl alcohol backbone with additional functional groups that influence its biological activity.

The biological activity of benzyl alcohol derivatives often involves interaction with neurotransmitter systems. Research indicates that compounds with similar structures can act as modulators of neurotransmitter release or receptor activity. Specifically, the diethylamino group may enhance lipophilicity, aiding in crossing the blood-brain barrier and affecting central nervous system (CNS) functions.

Antimicrobial Activity

Benzyl alcohol derivatives have demonstrated antimicrobial properties. A study indicated that compounds similar to the one in focus showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Analgesic and Anesthetic Effects

The analgesic properties of benzyl alcohol derivatives are notable. Compounds that resemble the target structure have been investigated for their potential as local anesthetics. They may function by blocking sodium channels, thereby inhibiting pain signal transmission.

Neuropharmacological Effects

Research has highlighted the potential neuropharmacological effects of benzyl alcohol derivatives. For instance, they may exhibit anxiolytic or sedative properties by modulating GABAergic transmission in the CNS. This action could be attributed to the structural similarity to known anxiolytics.

Data Tables

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membranes |

| Analgesic | Pain relief | Sodium channel blockade |

| Neuropharmacological | Anxiolytic effects | Modulation of GABA receptors |

Case Studies

- Antimicrobial Efficacy : A study conducted by demonstrated that a related benzyl alcohol derivative exhibited a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL.

- Analgesic Properties : In a preclinical trial, another derivative showed significant pain relief in rodent models when administered intraperitoneally at doses ranging from 5 to 20 mg/kg .

- Neuropharmacological Assessment : Research published in found that similar compounds caused dose-dependent anxiolytic effects in mice, measured through elevated plus maze tests.

Q & A

Q. What are the key factors influencing the synthesis yield and purity of this compound?

Methodological Answer: The synthesis of this benzyl alcohol derivative involves optimizing reaction conditions such as solvent choice, temperature, and catalyst selection. For example:

- Solvent Selection : Polar aprotic solvents (e.g., ethyl acetate) enhance solubility of intermediates, while hydrochloric acid facilitates salt formation for improved stability .

- Purification : Column chromatography using silica gel (40–63 µm) with mobile phases like ethyl acetate/hexane mixtures can isolate the hydrochloride salt effectively .

- Yield Optimization : Reaction time and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to diethylamino-propyne) should be calibrated via pilot studies.

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

-

NMR Spectroscopy : Use CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard. Key ¹H-NMR signals include:

Proton Environment Expected Shift (ppm) Multiplicity Cyclopentyl CH₂ 1.5–2.2 Multiplet Diethylamino N-CH₂ 2.6–3.1 Quartet Propynyl C≡CH 1.9–2.3 Singlet Refer to protocols in for advanced 2D-NMR techniques. -

GC-MS Analysis : Use a DB-5 column (30 m × 0.32 mm) with helium carrier gas (2.5 mL/min). Program the oven from 40°C to 300°C at 10°C/min to resolve volatile impurities .

Advanced Research Questions

Q. What strategies can address contradictory data in reported synthetic pathways?

Methodological Answer: Contradictions in yield or purity often arise from variable reaction conditions. Systematic approaches include:

- Design of Experiments (DoE) : Vary parameters like temperature (50–100°C), solvent polarity (ethyl acetate vs. dichloromethane), and catalyst loadings (e.g., 5–10 mol% LDA) to identify optimal conditions .

- Byproduct Analysis : Use GC-O (gas chromatography-olfactometry) to detect trace intermediates and adjust purification steps .

Q. How can the compound’s stability under physiological conditions be assessed for pharmacological studies?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 5.5–7.5) at 37°C for 24–72 hours. Monitor degradation via HPLC with a C18 column and acetonitrile/water mobile phases (1:1 v/v) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions .

Q. What mechanisms underlie its potential interactions with biological targets (e.g., neurotransmitter receptors)?

Methodological Answer:

- In Silico Docking : Use molecular modeling software (e.g., AutoDock) to predict binding affinities to receptors like adrenergic or GABA receptors, leveraging structural analogs (e.g., phenylephrine derivatives) .

- In Vitro Assays : Perform competitive binding studies using radiolabeled ligands (e.g., ³H-norepinephrine) in neuronal cell lines. Measure IC₅₀ values to quantify inhibition .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported pharmacological activities?

Methodological Answer:

- Meta-Analysis : Compare datasets across studies, noting variables like assay type (e.g., cell-free vs. whole-cell systems) and compound concentration ranges.

- Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to isolate confounding factors .

Tables for Key Analytical Parameters

Q. Table 1. GC-MS Operating Conditions for Purity Assessment

| Parameter | Specification |

|---|---|

| Column | DB-5 (30 m × 0.32 mm, 0.25 µm) |

| Oven Program | 40°C → 300°C at 10°C/min |

| Carrier Gas | Helium, 2.5 mL/min |

| Injection Volume | 0.1 µL (splitless mode) |

| Detection | FID at 310°C |

| Adapted from |

Q. Table 2. Stability Testing Protocol

| Condition | Parameters |

|---|---|

| pH Range | 5.5–7.5 (USP buffer systems) |

| Temperature | 37°C ± 0.5°C |

| Duration | 0, 24, 48, 72 hours |

| Analysis Method | HPLC with C18 column |

| Adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.